Lamivudine-galactose

Catalog No.
S548941
CAS No.
M.F
C14H21N3O8S
M. Wt
391.395
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lamivudine-galactose

Product Name

Lamivudine-galactose

IUPAC Name

4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one

Molecular Formula

C14H21N3O8S

Molecular Weight

391.395

InChI

InChI=1S/C14H21N3O8S/c15-7-1-2-17(14(22)16-7)8-5-26-9(25-8)4-23-3-6-10(18)11(19)12(20)13(21)24-6/h1-2,6,8-13,18-21H,3-5H2,(H2,15,16,22)/t6-,8+,9-,10+,11+,12-,13+/m1/s1

InChI Key

JBAIGPJSGDDRNY-LVFVHECXSA-N

SMILES

O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2

Solubility

Soluble in DMSO, not in water

Synonyms

Lamivudine-galactose

Description

The exact mass of the compound Lamivudine-galactose is 391.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lamivudine-galactose is a glycosylated derivative of Lamivudine, which is a nucleoside analog used primarily for the treatment of viral infections such as human immunodeficiency virus and hepatitis B virus. The compound consists of the Lamivudine moiety linked to a galactose sugar, enhancing its pharmacological properties through improved bioavailability and targeted delivery. Lamivudine itself is characterized by its two chiral centers, leading to four possible stereoisomers, with the 2R,5S isomer being the most therapeutically effective due to its lower cytotoxicity and higher antiviral activity compared to other forms .

  • Glycosylation Reaction: The core reaction involves the formation of a glycosidic bond between Lamivudine and galactose. This typically requires a suitable leaving group on the sugar moiety and can be facilitated by activating agents.
  • Recrystallization: The separation of diastereomers formed during synthesis can be achieved through recrystallization techniques, which exploit differences in solubility to isolate the desired isomer .
  • Hydrolysis: Following glycosylation, hydrolysis may be employed to ensure the correct formation of the final product, often involving bases or acids to facilitate the reaction .

Lamivudine-galactose exhibits significant antiviral activity, similar to that of Lamivudine. Its biological mechanisms include:

  • Inhibition of Viral Replication: The compound acts by inhibiting reverse transcriptase, an enzyme critical for viral DNA synthesis.
  • Enhanced Cellular Uptake: The galactose moiety may facilitate better uptake into cells via specific transport mechanisms that recognize sugar moieties, potentially leading to increased efficacy against viral infections .

The synthesis of Lamivudine-galactose can be approached through various methods:

  • Chemical Synthesis: This involves classical organic reactions such as glycosylation using activated galactose derivatives and Lamivudine under controlled conditions.
  • Biocatalytic Methods: Enzymatic approaches can be employed for more selective and environmentally friendly synthesis routes, utilizing glycosyltransferases that catalyze the formation of glycosidic bonds with high specificity .
  • Stereoselective Techniques: The use of chiral auxiliaries during synthesis can enhance selectivity for specific stereoisomers, ensuring that the more active 2R,5S form is predominantly produced .

Lamivudine-galactose holds potential applications in:

  • Antiviral Therapy: As a modified nucleoside, it could be used in treatments for HIV and hepatitis B, potentially offering improved efficacy or reduced side effects compared to existing therapies.
  • Drug Delivery Systems: The galactose component may allow for targeted drug delivery in therapies where cellular uptake is crucial.
  • Research Tools: It could serve as a valuable compound in studying viral mechanisms and developing new antiviral strategies .

Studies on Lamivudine-galactose interactions focus on:

  • Binding Affinity: Investigating how effectively the compound binds to viral enzymes compared to its parent compound.
  • Synergistic Effects: Evaluating potential synergistic effects when used in combination with other antiviral agents or treatments.
  • Cellular Mechanisms: Understanding how the addition of galactose influences cellular uptake and metabolism within host cells .

Several compounds share structural or functional similarities with Lamivudine-galactose. Here are some notable examples:

Compound NameStructure TypeKey Features
ZidovudineNucleoside analogFirst approved drug for HIV; lacks sugar modification
AdefovirNucleotide analogMore potent against hepatitis B; different mechanism
TenofovirNucleotide analogBroad-spectrum antiviral; phosphate group enhances activity
DidanosineNucleoside analogRequires metabolic activation; less commonly used now

Uniqueness of Lamivudine-Galactose

Lamivudine-galactose is unique due to its specific glycosylation with galactose, which may enhance its pharmacokinetic properties compared to other nucleoside analogs. This modification aims at improving cellular uptake and potentially reducing side effects associated with traditional nucleosides .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

391.1049

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types